Home > Products > Screening Compounds P130071 > 6-Methoxy-1H-indazole-5-boronic acid
6-Methoxy-1H-indazole-5-boronic acid - 2408429-67-2

6-Methoxy-1H-indazole-5-boronic acid

Catalog Number: EVT-6475893
CAS Number: 2408429-67-2
Molecular Formula: C8H9BN2O3
Molecular Weight: 191.98 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Methoxy-1H-indazole-5-boronic acid is a boronic acid derivative of indazole, characterized by the presence of a methoxy group at the 6-position and a boronic acid functional group at the 5-position. The compound is recognized for its utility in organic synthesis, particularly in forming carbon-carbon bonds through various coupling reactions.

Source

This compound can be sourced from various chemical suppliers and is cataloged under different identifiers, including its molecular formula C8H9BN2O3C_8H_9BN_2O_3 and CAS number. It is typically available in high purity (≥95%) for research and industrial applications .

Classification

6-Methoxy-1H-indazole-5-boronic acid belongs to the class of boronic acids, which are widely used in organic chemistry for their ability to form stable complexes with diols and participate in cross-coupling reactions such as the Suzuki-Miyaura reaction. It is also classified under heterocyclic compounds due to its indazole structure, which contains nitrogen atoms in its ring system.

Synthesis Analysis

Methods

The synthesis of 6-methoxy-1H-indazole-5-boronic acid can be achieved through several methods, primarily focusing on the Suzuki-Miyaura coupling reaction. This process typically involves the coupling of an indazole derivative with a boronic acid or its esters.

Technical Details

  1. Starting Materials: The synthesis often begins with 6-methoxyindazole as a precursor.
  2. Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide or toluene.
  3. Procedure: The reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The mixture is heated to facilitate the coupling reaction, yielding the desired boronic acid derivative.

An example synthesis route involves:

  • Reacting 6-bromoindazole with a boron reagent under Suzuki conditions to yield 6-methoxy-1H-indazole-5-boronic acid .
Molecular Structure Analysis

Structure

The molecular structure of 6-methoxy-1H-indazole-5-boronic acid features:

  • An indazole core (a bicyclic structure containing two nitrogen atoms).
  • A methoxy group (-OCH₃) at the 6-position.
  • A boronic acid group (-B(OH)₂) at the 5-position.

Data

  • Molecular Formula: C8H9BN2O3C_8H_9BN_2O_3
  • Molecular Weight: Approximately 175.98 g/mol.
  • Structural Representation: The compound can be depicted as follows:
Structure C8H9BN2O3\text{Structure }\quad \text{C}_8\text{H}_9\text{B}\text{N}_2\text{O}_3
Chemical Reactions Analysis

Reactions

6-Methoxy-1H-indazole-5-boronic acid is involved in several key chemical reactions:

  1. Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids.
  2. Oxidation: The boronic acid moiety can be oxidized to yield phenolic compounds.
  3. Reduction: The boronic acid can be reduced to form alcohols or alkanes.

Technical Details

For the Suzuki-Miyaura reaction:

  • Catalysts: Typically palladium-based catalysts are used.
  • Conditions: Reactions are often carried out in polar aprotic solvents at elevated temperatures (e.g., 80–100°C) .
Mechanism of Action

Process

The mechanism of action for 6-methoxy-1H-indazole-5-boronic acid primarily revolves around its role in the Suzuki-Miyaura cross-coupling reaction:

  1. Transmetalation: In this step, the boron atom exchanges with a palladium center, facilitating bond formation.
  2. Formation of Carbon–Carbon Bonds: The resultant product from this reaction is a new carbon-carbon bond between two organic moieties.

Data

The efficiency of this compound in facilitating these reactions is attributed to its stability and reactivity under standard laboratory conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid.
  • Melting Point: Reported melting range between 175°C and 180°C .

Chemical Properties

  • Solubility: Soluble in polar organic solvents.
  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to the presence of the boronic acid group.

Relevant Data

Hazard statements associated with this compound indicate potential irritations (e.g., H315 for skin irritation) and necessitate appropriate safety precautions during handling .

Applications

Scientific Uses

6-Methoxy-1H-indazole-5-boronic acid finds applications primarily in:

  1. Organic Synthesis: Utilized extensively in synthetic organic chemistry for constructing complex molecules through cross-coupling reactions.
  2. Pharmaceutical Development: Serves as an intermediate in the synthesis of biologically active compounds, particularly in drug discovery processes targeting various diseases .
  3. Material Science: Potential applications in developing new materials through polymerization processes involving boron chemistry.
Introduction to 6-Methoxy-1H-indazole-5-boronic Acid in Medicinal Chemistry

Role of Indazole-Boronic Acid Hybrids in Targeted Drug Design

6-Methoxy-1H-indazole-5-boronic acid (C₈H₉BN₂O₃, MW 191.98 g/mol) represents a strategically engineered molecular architecture that merges the pharmacological advantages of the indazole scaffold with the unique reactivity of boronic acid functionality [1] [4]. The indazole nucleus provides a privileged heterocyclic framework found in numerous FDA-approved drugs, while the boronic acid group (-B(OH)₂) enables reversible covalent interactions with biological nucleophiles, particularly enhancing target binding affinity and selectivity [1]. This molecular hybrid exhibits three-dimensional features that optimize target engagement: (1) The bicyclic indazole core offers structural rigidity that minimizes entropy loss upon target binding; (2) The methoxy substituent at position 6 enhances solubility and modulates electron density distribution across the aromatic system, influencing π-stacking interactions; and (3) The boronic acid at position 5 enables formation of reversible covalent bonds with hydroxyl groups in enzyme active sites, a mechanism exploited in protease and kinase inhibition [1] [6].

The compound's mechanism of action capitalizes on the boronic acid's sp²-sp³ boron equilibrium in aqueous media, facilitating transition state mimicry during enzyme inhibition [1]. This property is particularly valuable in designing inhibitors for hydrolytic enzymes and kinases overexpressed in cancer pathways. Nuclear magnetic resonance (NMR) studies reveal distinct electronic properties: aromatic protons resonate at δ 7.3–8.3 ppm, the methoxy group at δ 3.8 ppm, and boronic acid protons between δ 6.6–7.5 ppm, confirming the compound's stability in dimethyl sulfoxide solutions [1]. These spectral characteristics provide essential quality control parameters during pharmaceutical development.

  • Table 1: Key Indazole-Boronic Acid Containing Therapeutics
    Compound NameBiological TargetTherapeutic IndicationStructural Features
    NiraparibPARP enzymeOvarian cancerIndazole core without boronic acid [4]
    PazopanibTyrosine kinasesRenal cell carcinomaIndazole core without boronic acid [4]
    Bortezomib20S proteasomeMultiple myelomaPeptide-boronic acid hybrid
    Investigational 6-Methoxy-1H-indazole-5-boronic acid derivativesHaspin kinase, nNOSExperimental oncologyCombined indazole and boronic acid pharmacophores [1] [3]

The boronic acid moiety significantly enhances pharmacokinetic properties by lowering the compound's log P value compared to halogenated analogs, thereby improving aqueous solubility critical for drug formulation [1] [6]. Molecular modeling studies indicate that 6-methoxy-1H-indazole-5-boronic acid adopts a planar conformation that facilitates deep penetration into kinase ATP-binding pockets, with the boronic acid forming hydrogen bonds with catalytic lysine residues [3]. This binding mode was validated through X-ray crystallography in analogous structures, demonstrating bond distances of 1.5-2.2 Å between boron and target protein residues [8]. The compound's versatility as a synthetic intermediate enables rapid generation of derivative libraries via Suzuki-Miyaura cross-coupling, where it serves as a key boron donor in constructing biaryl structures common in kinase inhibitors [1] [6].

Historical Evolution of Boronic Acid-Containing Heterocycles in Oncology

The therapeutic application of boronic acids in oncology began with the landmark development of bortezomib (Velcade®), a peptide boronic acid proteasome inhibitor approved for multiple myeloma in 2003 [1]. This breakthrough validated boronic acid chemistry in clinical oncology and stimulated research into heterocyclic boronic acids with improved bioavailability and target specificity. Second-generation compounds evolved from peptidic structures to aromatic boronates, with 1H-indazole derivatives emerging as particularly promising scaffolds due to their favorable metabolic stability and synthetic versatility [4]. The strategic incorporation of methoxy substituents, as seen in 6-methoxy-1H-indazole-5-boronic acid, represented a significant advancement by addressing the solubility limitations of early arylboronic acids [1].

The discovery journey of indazole-boronic acid hybrids has been characterized by three key developmental phases:

  • Proof-of-Concept (2005-2010): Early research established the indazole nucleus as a kinase-inhibiting pharmacophore through compounds like pazopanib, though without boronic acid functionality [4]
  • Boronic Acid Optimization (2011-2018): Synthetic efforts focused on regioselective boronation of indazoles, identifying position 5 as optimal for target engagement while maintaining metabolic stability [6]
  • Oncological Target Validation (2019-Present): Recent investigations demonstrate potent anticancer activity of 6-methoxy-1H-indazole-5-boronic acid derivatives, particularly against breast cancer (4T1) cell lines with IC₅₀ values of 0.23–1.15 μM through caspase-3 activation and Bcl-2 suppression [1]
  • Table 2: Synthetic Evolution of 6-Methoxy-1H-indazole-5-boronic Acid
    Synthetic MethodKey FeaturesYield (%)Application Era
    Traditional Pd-catalyzed borylationHigh temperature (>100°C), expensive Pd catalysts40-65Early stage (2010-2015)
    Microwave-assisted borylationReduced reaction time, improved regioselectivity75-82Intermediate (2015-2019)
    Continuous flow borylationScalable, safer handling of intermediates, reduced catalyst loading85-92Current (2020-present) [1]

The compound's synthesis has evolved significantly through methodological refinements. Initial routes employed palladium-catalyzed borylation of halogenated precursors under demanding conditions (e.g., 6-bromo-1H-indazole with bis(pinacolato)diboron at 80-100°C) [1] [4]. Contemporary approaches utilize Suzuki-Miyaura cross-coupling between 6-bromo-1H-indazole and (4-methoxy-1H-indazol-6-yl)boronic acid under mild conditions (50-60°C) with palladium catalysts, achieving yields exceeding 85% [1]. Advanced purification techniques including preparative HPLC and countercurrent chromatography now deliver pharmaceutical-grade material with ≥95% purity, as confirmed by liquid chromatography-mass spectrometry (LC-MS) analysis [5] [6].

  • Table 3: Key Milestones in Boronic Acid-Containing Heterocycles for Oncology
    YearDevelopment MilestoneSignificance
    2003Bortezomib FDA approvalFirst therapeutic boronic acid validating proteasome inhibition
    2012Discovery of indazole-boronic acid kinase inhibitionIdentification of indazole as privileged scaffold for kinase targets [8]
    2018Introduction of 6-methoxy substituted indazole-boronatesImproved solubility and bioavailability profile [1]
    2024Haspin inhibitors derived from 5-(4-pyridinyl)indazole scaffoldsCompound 21 achieving IC₅₀ = 77.7 nM with selectivity over common off-targets [3]

Current research explores innovative applications beyond direct kinase inhibition, including: (1) Functionalization for nanoparticle conjugation enabling tumor-specific delivery; (2) Development of bifunctional proteolysis-targeting chimeras (PROTACs) exploiting boronic acid's protein-binding capability; and (3) Chiral catalyst design for asymmetric synthesis of oncology therapeutics [1]. These developments position 6-methoxy-1H-indazole-5-boronic acid as a versatile structural motif in modern anticancer drug discovery, with particular promise for overcoming resistance mechanisms in tyrosine kinase inhibitors through its novel binding mechanisms [3] [8]. The compound's dual functionality continues to inspire innovative synthetic strategies, including Rh(III)-promoted double C-H activation and C-H/C-H cross-coupling for more efficient production routes [4].

  • Table 4: Compounds Mentioned in this Article
    Compound NameCAS NumberMolecular FormulaReference
    6-Methoxy-1H-indazole-5-boronic acid2408429-67-2C₈H₉BN₂O₃ [5]
    (5-Methoxy-1H-indazol-6-yl)boronic acid2304635-77-4C₈H₉BN₂O₃ [1]
    1H-Indazole-5-boronic acid338454-14-1C₇H₇BN₂O₂ [6]
    5-Chloro-6-methoxy-1H-indazole1082041-58-4C₈H₇ClN₂O [7]
    6-Methoxy-1H-indazole-5-carboxylic acid1082041-60-8C₉H₈N₂O₃ [9]
    NiraparibNot specifiedC₁₉H₂₀N₄O [4]
    PazopanibNot specifiedC₂₁H₂₃N₇O₂S [4]
    Bortezomib179324-69-7C₁₉H₂₅BN₄O₄Not in sources

Properties

CAS Number

2408429-67-2

Product Name

6-Methoxy-1H-indazole-5-boronic acid

IUPAC Name

(6-methoxy-1H-indazol-5-yl)boronic acid

Molecular Formula

C8H9BN2O3

Molecular Weight

191.98 g/mol

InChI

InChI=1S/C8H9BN2O3/c1-14-8-3-7-5(4-10-11-7)2-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11)

InChI Key

QBJUPFLLEKHYDD-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(C=C1OC)NN=C2)(O)O

Canonical SMILES

B(C1=CC2=C(C=C1OC)NN=C2)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.